Product packaging for Henicosan-8-ol(Cat. No.:)

Henicosan-8-ol

Cat. No.: B13355841
M. Wt: 312.6 g/mol
InChI Key: BZBIAMKUHQYIKT-UHFFFAOYSA-N
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Description

Henicosan-8-ol, with the CAS number 855892-22-7, is a long-chain secondary alcohol with the molecular formula C21H44O and a molecular weight of 312.57 . This chemical belongs to the class of organic compounds known as fatty alcohols, specifically a 21-carbon chain with a hydroxyl functional group at the 8th position. As a saturated aliphatic alcohol, this compound serves as a valuable intermediate and building block in organic synthesis and chemical research. While specific biological data for this compound is limited, related long-chain alkanes and alcohols isolated from natural sources, such as Plumbago zeylanica L., have demonstrated notable antimicrobial properties in scientific studies, suggesting potential avenues for investigative microbiology and therapeutic agent research . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44O B13355841 Henicosan-8-ol

Properties

Molecular Formula

C21H44O

Molecular Weight

312.6 g/mol

IUPAC Name

henicosan-8-ol

InChI

InChI=1S/C21H44O/c1-3-5-7-9-10-11-12-13-14-16-18-20-21(22)19-17-15-8-6-4-2/h21-22H,3-20H2,1-2H3

InChI Key

BZBIAMKUHQYIKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCC)O

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of Henicosan 8 Ol and Homologues

Enzymatic Mechanisms in Fatty Alcohol Production

The biological synthesis of fatty alcohols is fundamentally governed by the action of specific enzymes that convert fatty acid precursors into their corresponding alcohols. This process is a key component of various metabolic pathways, including wax ester and ether lipid synthesis. nih.gov The primary substrates for this conversion are activated forms of fatty acids, typically fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-acyl carrier protein (acyl-ACP). nih.govgoogle.com

Role of Fatty Acyl-CoA Reductases (FAR) and Alcohol Oxidases

Fatty Acyl-CoA Reductases (FARs) are central to the production of primary fatty alcohols. nih.gov These enzymes catalyze the reduction of fatty acyl-thioesters, such as fatty acyl-CoA, into alcohols. nih.gov This reduction can occur through two distinct mechanisms. Some FARs perform a four-electron reduction in a single step, directly converting the fatty acyl-CoA to a fatty alcohol. researchgate.net Others utilize a two-step process, first reducing the acyl-CoA to a fatty aldehyde intermediate, which is then further reduced to the alcohol by an aldehyde reductase (AHR) or alcohol dehydrogenase (ADH). researchgate.netnih.gov FARs belong to a large family of reductases that preferentially use NADPH as the electron donor. researchgate.net The specificity of different FAR enzymes for acyl chains of varying lengths and saturation levels is a key determinant in the type of fatty alcohols a particular organism can produce. frontiersin.org For instance, FARs from different plant species have been shown to have distinct specificities, leading to the production of alcohols with chain lengths from C18 to C30. frontiersin.org

Conversely, alcohol oxidases catalyze the oxidation of fatty alcohols to fatty aldehydes, which is often the first step in their catabolism. wikipedia.orgnih.gov This reaction uses molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. wikipedia.org In some yeasts, long-chain alcohol oxidases are involved in the omega-oxidation pathway of fatty acids. wikipedia.org These enzymes, which are often membrane-bound, can act on a broad range of substrates, from short-chain alcohols to very-long-chain fatty alcohols up to 22 carbons. wikipedia.org In the yeast Yarrowia lipolytica, a fatty alcohol oxidase (Fao1p), along with several alcohol dehydrogenases, plays a critical role in the metabolism of exogenous fatty alcohols. oup.comresearchgate.net The fatty aldehydes produced by these oxidases are subsequently converted to fatty acids by fatty aldehyde dehydrogenases. oup.comresearchgate.net

Enzyme ClassFunctionSubstrate(s)Product(s)Cofactor(s)Cellular Location (Examples)
Fatty Acyl-CoA Reductase (FAR) Reduction of fatty acyl-CoAFatty Acyl-CoA / Acyl-ACPFatty Alcohol (or Aldehyde)NADPHEndoplasmic Reticulum (ER) frontiersin.orgoup.com
Alcohol Oxidase (FAO) Oxidation of fatty alcoholsLong-Chain Alcohol, O₂Long-Chain Aldehyde, H₂O₂FADPeroxisome, ER wikipedia.orgoup.com
Alcohol Dehydrogenase (ADH) Oxidation/ReductionAlcohol / AldehydeAldehyde / AlcoholNAD+/NADHCytosol, ER oup.comnih.gov

Metabolic Flux and Substrate Availability in Microbial Systems

The efficiency of fatty alcohol production in microbial systems is heavily dependent on metabolic flux and the availability of necessary precursors. nih.gov The core building blocks for fatty alcohol synthesis are derived from central carbon metabolism, primarily acetyl-CoA, which is carboxylated to form malonyl-CoA. nih.govmdpi.com These molecules are the starter and extender units for fatty acid synthase (FAS) to create fatty acyl chains. nih.gov

Microbial Engineering for Fatty Alcohol Synthesis

The natural production of free fatty alcohols in most microorganisms is typically very low. nih.govfrontiersin.org Consequently, metabolic engineering and synthetic biology approaches are essential to rewire microbial metabolism for the overproduction of these compounds from renewable feedstocks. nih.govfrontiersin.org Model organisms such as Escherichia coli and Saccharomyces cerevisiae, as well as oleaginous yeasts, have been extensively engineered for this purpose. nih.govnih.gov

Genetic Manipulation of Endogenous Fatty Acid Metabolism

A primary strategy to enhance fatty alcohol production is to increase the intracellular pool of fatty acyl-CoA precursors by manipulating the host's native fatty acid metabolism. nih.govnih.gov This "push" strategy involves several key modifications:

Upregulation of Fatty Acid Biosynthesis: Overexpressing the genes responsible for precursor supply, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), can significantly increase the flux towards fatty acyl-CoAs. mdpi.comgoogle.com

Downregulation of Competing Pathways: Deleting or weakening pathways that consume fatty acyl-CoAs can redirect this intermediate towards the desired product. A common target is the β-oxidation pathway, which is responsible for fatty acid degradation. nih.gov Deleting key genes in this pathway, such as POX1 in yeast or fadE in E. coli, prevents the breakdown of fatty acid intermediates. nih.gov

Blocking Storage Lipid Formation: In oleaginous yeasts, a significant portion of fatty acyl-CoA is channeled into the synthesis of storage lipids like triacylglycerols. d-nb.info Disrupting the genes responsible for this process can make more substrate available for the fatty alcohol synthesis pathway. d-nb.info

Biocatalytic Approaches to Long-Chain Alcohol Conversions

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing and modifying long-chain alcohols. acs.org This approach utilizes isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations under mild reaction conditions. researchgate.netdss.go.th

Enzymatic alcoholysis, for instance, uses lipases to convert fats and oils into fatty acid esters of various alcohols, creating products that can serve as waxes or lubricants. dss.go.th Another significant application is the oxidation of long-chain alcohols to produce valuable aldehydes and carboxylic acids. nih.govacs.org Copper-radical alcohol oxidases (CRO-AlcOx) have been investigated for their ability to convert long-chain aliphatic alcohols into aldehydes, which are important compounds in the flavor and fragrance industry. acs.org Similarly, stabilized alcohol dehydrogenases have been used to oxidize very-long-chain alcohols like tetracosanol (C24) into their corresponding carboxylic acids. nih.gov

Furthermore, synthetic biocatalytic pathways are being designed to produce longer-chain alcohols from simple C1 or C2 compounds. pnas.orggoogle.com For example, a synthetic pathway combining enzymes from different metabolic routes has been constructed to convert methanol (B129727) into ethanol (B145695) and n-butanol, demonstrating the potential to build C-C bonds enzymatically without carbon loss. pnas.org These biocatalytic strategies hold promise for the sustainable production of a wide array of chemicals derived from long-chain alcohols. acs.orgwur.nl

Copper-Radical Alcohol Oxidases (CRO-AlcOx) in Aliphatic Alcohol Oxidation

Copper-Radical Alcohol Oxidases (CROs) are a diverse family of enzymes that catalyze the two-electron oxidation of alcohols to their corresponding aldehydes, using molecular oxygen as the electron acceptor and producing hydrogen peroxide. ulisboa.ptcazypedia.orgnih.gov These enzymes are notable for not requiring complex organic cofactors, instead utilizing a unique mononuclear copper center complexed with a cross-linked tyrosine-cysteine residue to facilitate the reaction. cazypedia.org

CROs are classified under the Auxiliary Activity Family 5 (AA5) in the Carbohydrate-Active Enzymes (CAZy) database. cazypedia.org This family is divided into two main subfamilies: AA5_1, which includes glyoxal (B1671930) oxidases that convert aldehydes to carboxylic acids, and AA5_2, which primarily consists of alcohol oxidases. cazypedia.org The AA5_2 subfamily is diverse, containing galactose 6-oxidases, aryl alcohol oxidases, and general alcohol oxidases (CRO-AlcOx) that act on a variety of primary aliphatic and aromatic alcohols. cazypedia.orgnih.gov

While much of the research has focused on the oxidation of primary alcohols, evidence demonstrates that the substrate scope of these enzymes is not strictly limited. nih.govmdpi.com Notably, a CRO-AlcOx from the fungus Colletotrichum destructivum has shown activity towards the secondary alcohol butan-2-ol. nih.gov Other copper-dependent oxidases have also been engineered to show activity for secondary benzylic alcohols. mdpi.com This suggests that a CRO-AlcOx could potentially catalyze the oxidation of Henicosan-8-ol to its corresponding ketone, Henicosan-8-one. The general reaction mechanism involves a ping-pong process where the alcohol substrate is first oxidized, reducing the enzyme's active site, which is then regenerated by the reduction of molecular oxygen to hydrogen peroxide. cazypedia.org

Table 1: Characteristics of Copper-Radical Alcohol Oxidases (CRO-AlcOx)

Feature Description Source(s)
Enzyme Class Oxidoreductase (EC 1.1.3.-) cazypedia.org
Catalytic Center Mononuclear copper ion with a tyrosine-cysteine radical cofactor cazypedia.org
Reaction Alcohol + O₂ → Aldehyde/Ketone + H₂O₂ ulisboa.ptnih.gov
CAZy Family Auxiliary Activity 5 (AA5), primarily Subfamily 2 (AA5_2) cazypedia.org

| Substrate Scope | Primarily primary alcohols (aliphatic, aromatic), but activity on some secondary alcohols has been demonstrated. | cazypedia.orgnih.govupc.edu |

Overoxidation Pathways to Aldehydes and Carboxylic Acids

The oxidation of alcohols is a stepwise process. Primary alcohols are first oxidized to aldehydes. nih.gov Under certain conditions, these aldehydes can undergo further oxidation, or "overoxidation," to form carboxylic acids. acs.org This second oxidation step is a known phenomenon for some CROs and other alcohol-metabolizing enzymes. acs.org The overoxidation of aldehydes to carboxylic acids often proceeds through a hydrated gem-diol intermediate, which is then treated as an alcohol substrate by the oxidizing enzyme. royalsocietypublishing.org

In the context of this compound, which is a secondary alcohol, the initial oxidation product would be a ketone (Henicosan-8-one). Unlike aldehydes, ketones are generally resistant to further oxidation under typical biological conditions because they lack the hydrogen atom on the carbonyl carbon that is removed during the oxidation to a carboxylic acid. wikipedia.org Therefore, the overoxidation pathway to a carboxylic acid is not a typical metabolic route for secondary alcohols like this compound.

However, alternative metabolic pathways for ketones exist, such as the Baeyer-Villiger monooxygenase-catalyzed conversion to an ester, which can then be hydrolyzed to a primary alcohol and a fatty acid. oup.com This represents a potential, though more complex, route for the further metabolism of the ketone derived from this compound.

The Fatty Alcohol Cycle and Intermediary Metabolism

The Fatty Alcohol Cycle is a central metabolic pathway that interconverts fatty acids, fatty aldehydes, and fatty alcohols. nih.govasm.org This cycle is essential for maintaining the cellular pool of these lipids, which serve as precursors for the synthesis of more complex molecules like wax esters and ether glycerolipids. nih.gov The metabolism of very-long-chain fatty alcohols and acids is impaired in several human genetic disorders, highlighting the importance of this cycle. upc.eduasm.org

The key enzymatic steps in the cycle are:

Reduction of Fatty Acyl-CoA: A fatty acid is first activated to its fatty acyl-CoA derivative. This is then reduced to a fatty alcohol, often via a fatty aldehyde intermediate. This reduction is typically catalyzed by a fatty acyl-CoA reductase (FAR) and requires a reducing cofactor like NADPH. nih.gov

Oxidation of Fatty Alcohols: Fatty alcohols can be oxidized back to fatty aldehydes. This reaction is catalyzed by enzymes such as fatty alcohol:NAD+ oxidoreductase (FAO) or other alcohol dehydrogenases (ADHs). nih.govwikipedia.org

Oxidation of Fatty Aldehydes: The resulting fatty aldehydes are then typically oxidized to fatty acids by fatty aldehyde dehydrogenase (FALDH), an NAD+-dependent enzyme. nih.gov This reaction is generally irreversible. nih.gov

While the fatty alcohol cycle is well-described for primary alcohols derived from fatty acids, the integration of a secondary alcohol like this compound is less direct. However, general alcohol dehydrogenases (ADHs) are known to act on secondary alcohols. wikipedia.org For instance, a long-chain secondary alcohol dehydrogenase has been identified that can oxidize secondary alcohols up to 14 carbons in length. nih.gov It is plausible that a similar enzyme could oxidize this compound to Henicosan-8-one, which could then potentially enter other metabolic pathways. The metabolism of long-chain alkanes can proceed via subterminal oxidation to a secondary alcohol, which is then oxidized to a ketone, indicating established pathways for the transformation of such molecules. oup.com

Table 2: Key Enzymes in Fatty Alcohol Metabolism

Enzyme Abbreviation Reaction Catalyzed Relevance to this compound Source(s)
Fatty Acyl-CoA Reductase FAR Fatty Acyl-CoA → Fatty Aldehyde → Fatty Alcohol Indirect; generates primary fatty alcohols in the cycle. nih.gov
Alcohol Dehydrogenase ADH Alcohol ↔ Aldehyde/Ketone Potentially oxidizes this compound to Henicosan-8-one. wikipedia.orgnih.gov
Fatty Alcohol:NAD+ Oxidoreductase FAO Fatty Alcohol → Fatty Aldehyde Primarily acts on primary alcohols, but some enzymes can oxidize secondary alcohols. nih.govoup.com
Fatty Aldehyde Dehydrogenase FALDH Fatty Aldehyde → Fatty Acid Acts on aldehydes, not directly on this compound or its ketone product. nih.gov

| Copper-Radical Alcohol Oxidase | CRO-AlcOx | Alcohol → Aldehyde/Ketone | Demonstrated activity on secondary alcohols suggests potential to oxidize this compound. | nih.gov |

Advanced Synthetic Methodologies for Henicosan 8 Ol and Its Stereoisomers

Stereoselective and Asymmetric Synthesis Strategies

The controlled synthesis of specific stereoisomers of long-chain alcohols like henicosan-8-ol is a significant challenge in organic chemistry, often requiring sophisticated asymmetric strategies to install the desired chirality at the C-8 position. wikipedia.orgnumberanalytics.com Asymmetric synthesis is a critical process for producing compounds with a specific three-dimensional arrangement, which is particularly important for molecules with biological activity. numberanalytics.com

Lewis Acid Catalysis in Complex Derivative Synthesis

Lewis acid catalysis plays a crucial role in the synthesis of complex molecules, including precursors to long-chain alcohols. researchgate.netrsc.org While direct Lewis acid-catalyzed synthesis of this compound is not extensively documented, the principles are applicable to the synthesis of its derivatives and related structures. Lewis acids can activate functional groups, facilitating stereocontrolled bond formation. harvard.edursc.org For instance, in the synthesis of complex polyketide natural products, which often contain chiral alcohol moieties, Lewis acids like titanium tetrachloride (TiCl4) can influence the stereochemical outcome of aldol (B89426) reactions, leading to either syn or anti products depending on the reaction conditions and the nature of the Lewis acid. harvard.edu

The established mechanism for Lewis acid-catalyzed esterification, a related reaction, involves the activation of a carboxylic acid by coordination of the carbonyl group to the Lewis acidic cation. This makes the carbonyl carbon more susceptible to nucleophilic attack by an alcohol, a key step in building complex organic molecules. rsc.org Boron-based Lewis acids, such as B(C6F5)3, are effective catalysts for the deoxygenation of alcohols and ethers, which can be a strategic step in the synthesis of hydrocarbon chains. rsc.org

Challenges in applying these methods to long-chain aliphatic compounds often involve solubility and the potential for competing side reactions. researchgate.net However, specialized catalytic systems, such as those using deep eutectic solvents formed from choline (B1196258) chloride and zinc chloride, have shown effectiveness in the esterification of long-chain fatty acids and alcohols. researchgate.net

Non-Aldol Routes to Anti-Aldol Segments

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters. harvard.eduwikipedia.org However, achieving specific stereochemistries, particularly anti-aldol products, can be challenging. nih.govacs.org This has led to the development of non-aldol strategies to access these important structural motifs, which can be precursors to chiral alcohols.

One notable non-aldol process involves the use of optically active starting materials to guide the stereochemical outcome. nih.gov For example, a strategy developed by Jung and co-workers utilizes optically active 4-phenylbutyrolactone as a key starting material. nih.gov Through a series of diastereoselective reactions, a functionalized tetrahydrofuran (B95107) derivative is formed. nih.gov Ring-opening of this intermediate followed by oxidative cleavage of a styrene (B11656) derivative provides access to anti-aldol segments. nih.gov This methodology has been successfully applied to the synthesis of statine (B554654) derivatives and the pancreatic lipase (B570770) inhibitor, (—)-tetrahydrolipstatin. nih.gov

These non-aldol routes offer an alternative approach for creating the specific stereochemistry required in complex molecules, including chiral long-chain alcohols, by circumventing the selectivity issues sometimes associated with traditional aldol reactions. nih.gov

Functionalization of Long-Chain Olefins and Fatty Acid Derivatives

The synthesis of this compound can be approached through the strategic functionalization of readily available long-chain olefins and fatty acid derivatives. These methods focus on introducing the hydroxyl group at the desired C-8 position.

Hydroboration-Isomerization Techniques

Hydroboration is a key reaction for the anti-Markovnikov hydration of alkenes, leading to the formation of alcohols. researchgate.netacs.org When dealing with internal olefins, a hydroboration-isomerization strategy can be employed to move a double bond to a terminal position, which can then be oxidized to a primary alcohol. uantwerpen.be This "contra-thermodynamic" isomerization is an attractive alternative to some organometallic-catalyzed methods. uantwerpen.be

The process involves the migration of a boron atom along the carbon chain, with the double bond shifting to a less sterically hindered, and thus thermodynamically less favorable, terminal position. uantwerpen.be This is particularly relevant for long-chain molecules. uantwerpen.be Research has shown that the conditions for successful isomerization of long-chain olefins, such as solvent type, differ from those for shorter chains. uantwerpen.be Apolar, non-coordinating solvents have been found to significantly improve the reaction kinetics and conversion for long-chain substrates. uantwerpen.be

While this technique primarily yields terminal alcohols, modifications and the use of specific catalysts can influence the regioselectivity of the hydroboration step itself on an internal alkene, potentially offering a route to secondary alcohols like this compound. rsc.orgchemrxiv.org Metal-free hydroboration using BBr3 has also been developed, allowing for the site-fixed installation of a boryl group at the original position of an internal double bond, which can then be oxidized to the corresponding alcohol. chemrxiv.org

Key Aspects of Hydroboration-Isomerization of Long-Chain Olefins
AspectDescriptionSignificance for Long-Chain Alcohol Synthesis
IsomerizationShifting of an internal double bond to a terminal position via boron intermediates. uantwerpen.beEnables the use of internal olefins as starting materials for terminal alcohol synthesis. uantwerpen.be
Solvent EffectsApolar, non-coordinating solvents enhance reaction rates and yields for long-chain molecules. uantwerpen.beCrucial for achieving efficient conversion in the synthesis of long-chain alcohols. uantwerpen.be
Functional Group ToleranceFatty alcohol ethers are suitable substrates as they do not interfere with the borane (B79455) catalyst. uantwerpen.beAllows for the use of protected fatty acid derivatives in the synthesis. uantwerpen.be
Site-Fixed HydroborationMetal-free methods can install a boryl group at the original position of an internal double bond. chemrxiv.orgOffers a direct route to secondary alcohols from internal olefins without isomerization. chemrxiv.org

Ozonolysis and Other Cleavage Reactions

Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds to produce smaller, functionalized molecules such as aldehydes, ketones, or carboxylic acids. wikipedia.orggoogle.com This method is particularly useful in the context of fatty acid chemistry. For example, the ozonolysis of oleic acid is an industrial route to produce azelaic acid and nonanoic acid. wikipedia.orgresearchgate.net

The products of ozonolysis can be further transformed into alcohols. mdpi.com Reductive ozonolysis of an appropriate unsaturated fatty acid derivative could yield an aldehyde, which can then be reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) to construct the carbon skeleton of this compound and install the hydroxyl group at the C-8 position.

For instance, the ozonolysis of a long-chain unsaturated dialkyl ether can produce α,ω-bifunctional compounds. uantwerpen.be While this specific approach often results in the loss of part of the carbon chain, it demonstrates the principle of using cleavage reactions to generate useful building blocks for further synthesis. uantwerpen.be The choice of workup conditions after ozonolysis determines the nature of the final products (alcohols, aldehydes, or carboxylic acids). wikipedia.org

Derivatization for Specialized Applications

Once synthesized, this compound can be derivatized to alter its physical and chemical properties for specialized applications or for analytical purposes. Derivatization is a common practice for long-chain alcohols. atamanchemicals.comsigmaaldrich.com

For analytical purposes, such as gas chromatography (GC), the polarity of the alcohol's hydroxyl group can lead to poor peak shape and adsorption issues. sigmaaldrich.comresearchgate.net Converting the alcohol to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, improves its chromatographic behavior. researchgate.nettcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. researchgate.net

For applications in materials science or other fields, the hydroxyl group can be converted into other functional groups. For example, esterification with a chiral carboxylic acid can be used to create diastereomers that can be separated, a key step in the resolution of racemic mixtures. tcichemicals.com Highly sensitive chiral derivatizing reagents, such as those containing an anthracene (B1667546) moiety, can be used to determine the absolute configuration and optical purity of chiral alcohols like the stereoisomers of this compound. tcichemicals.com These derivatives often exhibit unique properties, such as fluorescence, which allows for detection at very low concentrations. tcichemicals.com

Common Derivatization Strategies for Long-Chain Alcohols
Derivatization MethodReagent ExamplePurpose/ApplicationReference
SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Improves volatility and peak shape for GC analysis. researchgate.net
EsterificationBoron trichloride-methanolConversion to fatty acid methyl esters (FAMEs) for GC analysis. sigmaaldrich.com
Chiral Derivatization(1R,2R)-2-anthracenecarboxy-cyclohexanolDetermination of absolute configuration and enantiomeric purity by HPLC. tcichemicals.com
EtherificationAlkyl halidesModification of physical properties for use as surfactants or emulsifiers. atamanchemicals.comresearchgate.net

Polymerizable Derivatives of Long-Chain Alcohols

The functionalization of long-chain alcohols, such as this compound, into polymerizable monomers is a significant area of chemical synthesis, enabling the incorporation of their hydrophobic alkyl chains into larger polymeric structures. This process typically involves the esterification of the alcohol with an unsaturated acid or its derivative, or the introduction of other polymerizable moieties like vinyl groups. These monomers can then be used in polymerization reactions to create materials with tailored properties, such as surfactants and specialized coatings. researchgate.netacs.org

One common approach is the synthesis of esters from long-chain alcohols and unsaturated carboxylic acids like acrylic acid or methacrylic acid. For instance, (11-acryloyloxyundecyl)dimethylethylammonium bromide, a polymerizable surfactant, has been synthesized from the corresponding long-chain alcohol. researchgate.net This methodology can be applied to this compound, reacting it with acryloyl chloride or acrylic anhydride (B1165640) to yield Henicosan-8-yl acrylate, a monomer capable of undergoing free-radical polymerization.

Another established route involves the preparation of vinyl esters. acs.org While direct vinylation of alcohols can be challenging, transvinylation with vinyl acetate (B1210297) is a viable method. Alternatively, the alcohol can be converted to a carboxylate salt and then reacted with a vinyl-containing electrophile.

A series of polymerizable emulsifiers, specifically allyl-type sodium sulfosuccinic diesters, have been synthesized using long-chain alcohols like octanol (B41247) and dodecanol. researchgate.net This synthesis involves a two-step esterification followed by sulfonation. researchgate.net Applying this to this compound would first involve its reaction with maleic anhydride to form a monoester, followed by a second esterification and a final sulfonation step to yield a polymerizable surfactant. researchgate.net

Table 1: Examples of Polymerizable Derivatives from Long-Chain Alcohols

Alcohol Precursor Polymerizable Derivative Type Synthetic Method Potential Application Reference
Dodecanol Acrylate Ester Esterification with acrylic acid/derivatives Surfactants, Coatings researchgate.net
Various Vinyl Ester Transvinylation with vinyl acetate Polymer Additives acs.org

Ether Derivatives in Synthetic Routes

Ether derivatives of long-chain alcohols like this compound are synthesized for various applications, leveraging the stability and chemical inertness of the ether linkage. Key synthetic strategies include the Williamson ether synthesis and acid-catalyzed dehydration or etherification.

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide from an alkyl halide. masterorganicchemistry.com To synthesize an ether from this compound, it must first be converted to its corresponding alkoxide. This is achieved by reacting the alcohol with a strong base, such as sodium hydride (NaH). The resulting Henicosan-8-oxide can then be reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired alkyl Henicosan-8-yl ether. Due to the SN2 mechanism, this method works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Another significant route is the acid-catalyzed dehydration of alcohols to form symmetrical ethers. This method is suitable for producing di(henicosan-8-yl) ether. The reaction involves heating this compound in the presence of a strong acid catalyst. However, this method can be limited by competing dehydration to form alkenes. A more selective approach for preparing medium and long-chain dialkyl ethers involves using specific catalysts, such as tin-halide alkane sulphonates, at elevated temperatures (150 °C to 250 °C) while continuously removing the water formed during the reaction. google.com

Furthermore, the etherification of alcohols with alkenes over heterogeneous acid catalysts provides a direct route to long-chain alkyl ethers. researchgate.net For example, biomass-derived alcohols can be reacted with 1-octene (B94956) using H-Beta zeolites as selective catalysts. researchgate.net This approach could be adapted to react this compound with various alkenes in a solventless system, offering a greener alternative to traditional methods. researchgate.net

Table 2: Synthetic Routes to Ether Derivatives of Long-Chain Alcohols

Synthetic Method Reactants Product Type Key Conditions/Catalysts Reference
Williamson Ether Synthesis Alkoxide + Primary Alkyl Halide Unsymmetrical Ether Strong base (e.g., NaH) to form alkoxide masterorganicchemistry.com
Acid-Catalyzed Dehydration Two molecules of Alcohol Symmetrical Ether Tin(II)-trifluoromethane sulphonate, 150-250°C google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. royalsocietypublishing.orgnih.gov These principles focus on aspects such as atom economy, the use of catalysts, safer solvents, and renewable feedstocks. royalsocietypublishing.orgacs.org

A primary goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives. acs.org Traditional oxidation of long-chain alcohols to produce aldehydes, ketones, or carboxylic acids often employed noxious stoichiometric oxidants like chromium(VI) reagents, which generate significant hazardous waste. acs.org Green approaches focus on catalytic oxidation using clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). acs.orgcsic.es For instance, ruthenium/TEMPO catalyst systems can effectively oxidize alcohols with oxygen, and palladium-diamine complexes can be used with air in aqueous systems, allowing for catalyst recycling. acs.org

The principle of "atom economy," which seeks to maximize the incorporation of all reactant atoms into the final product, is also central. acs.org Catalytic hydrogenation, for example, has a 100% atom economy for reducing a ketone to a secondary alcohol, though it requires a suitable catalyst to proceed under normal conditions. acs.org Synthetic routes to this compound and its derivatives are being designed to minimize by-products and waste. nih.gov

The reduction or replacement of hazardous solvents is another key tenet of green chemistry. royalsocietypublishing.org Water is an ideal green solvent, and methods are being developed to conduct reactions, such as cross-couplings, in water using specially designed surfactants. ucsb.edu For the synthesis of ether derivatives of long-chain alcohols, solventless systems using heterogeneous catalysts like zeolites are being explored. researchgate.net

Microwave-assisted synthesis is an emerging green technology that can significantly reduce reaction times and energy consumption. diva-portal.org This technique has been successfully applied to the esterification of levulinic acid with long-chain alcohols, achieving high yields in minutes and minimizing the formation of undesired side products like dialkyl ethers. diva-portal.org Such an approach could be adapted for the synthesis of various derivatives of this compound.

Finally, the use of renewable resources instead of fossil fuels is a fundamental principle. royalsocietypublishing.org While this compound itself may be derived from various sources, the reagents used in its subsequent derivatization can be chosen from renewable feedstocks. For instance, levulinic acid is a platform chemical derived from lignocellulosic biomass. diva-portal.org

Table 3: Application of Green Chemistry Principles to Long-Chain Alcohol Synthesis

Green Chemistry Principle Traditional Method Greener Alternative Example Application Reference
Catalysis Stoichiometric oxidants (e.g., CrO₃) Catalytic oxidation with O₂ or H₂O₂ Alcohol oxidation to aldehydes/ketones acs.orgacs.org
Atom Economy Reactions with poor atom economy (e.g., Wittig) Reactions maximizing atom incorporation (e.g., catalytic hydrogenation) Reduction of carbonyls to alcohols acs.org
Safer Solvents Volatile organic solvents (e.g., chlorinated hydrocarbons) Water, supercritical CO₂, solventless systems Etherification, esterification researchgate.netroyalsocietypublishing.orgacs.org
Energy Efficiency Conventional heating (long reaction times) Microwave-assisted synthesis Esterification of long-chain alcohols diva-portal.org

| Renewable Feedstocks | Petroleum-based reagents | Biomass-derived platform chemicals (e.g., levulinic acid) | Synthesis of alkyl levulinates | royalsocietypublishing.orgdiva-portal.org |

Analytical Chemistry Methodologies for Characterization and Quantification

Extraction and Sample Preparation Techniques

Effective analysis begins with the efficient isolation of henicosan-8-ol from its native matrix, such as insect cuticles, plant waxes, or synthetic reaction mixtures. The primary goals of this stage are to achieve high recovery of the analyte, remove interfering substances, and prepare the sample in a form suitable for subsequent chromatographic analysis.

The selection of an appropriate solvent system is critical for the quantitative extraction of semi-polar long-chain alcohols like this compound. Due to its long C21 alkyl chain, the compound exhibits significant nonpolar character, but the hydroxyl group imparts a degree of polarity. Therefore, extraction solvents are chosen to match this intermediate polarity.

Commonly, nonpolar solvents such as hexane (B92381) or moderately polar solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are employed. The choice is often dictated by the sample matrix. For instance, extracting epicuticular waxes from insects or plants typically involves brief immersion in hexane to dissolve the surface lipids without extracting more polar internal components. Optimization of the extraction process involves systematically varying parameters such as the solvent-to-solid ratio, extraction duration, and temperature to maximize the yield of this compound while minimizing the co-extraction of interfering compounds. Techniques like Soxhlet extraction or ultrasonication can be used to enhance extraction efficiency.

Table 1: Comparison of Solvents for Long-Chain Alcohol Extraction

SolventPolarity IndexBoiling Point (°C)Primary Target AnalytesNotes
n-Hexane0.169Nonpolar lipids, hydrocarbons, waxesExcellent for surface wax extraction; low co-extraction of polar interferents.
Dichloromethane (DCM)3.140Lipids, steroids, moderately polar compoundsMore effective for penetrating matrices; higher polarity can extract more interferents.
Chloroform4.161Broad range of lipids and alkaloidsHighly effective but poses greater health and environmental risks.
Ethyl Acetate (B1210297)4.477Fats, oils, moderately polar compoundsA less toxic alternative to DCM and chloroform with good solvating power.

Direct analysis of free long-chain alcohols by Gas Chromatography (GC) is often problematic. The polar hydroxyl group can lead to poor peak shape (tailing), adsorption onto the GC column, and thermal degradation in the high-temperature injector port. To circumvent these issues, this compound is commonly converted into a more volatile and thermally stable derivative prior to GC analysis.

The most common derivatization method is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the alcohol extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).

The reaction converts this compound into its corresponding trimethylsilyl ether, 8-(trimethylsilyloxy)henicosane. This derivative has a significantly lower boiling point and increased thermal stability, resulting in sharp, symmetrical peaks and improved sensitivity during GC analysis.

Reaction: C₁₃H₂₇-CH(OH)-C₇H₁₅ + (CF₃CON(Si(CH₃)₃)₂) → C₁₃H₂₇-CH(O-Si(CH₃)₃)-C₇H₁₅ + Side Products

This step is essential for obtaining accurate quantitative data and reliable mass spectra for structural identification.

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other components in a complex mixture, enabling its unambiguous identification and quantification.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the definitive method for analyzing this compound. The separation in GC is based on the compound's volatility and interaction with the stationary phase of the capillary column.

Separation: As a TMS derivative, 8-(trimethylsilyloxy)henicosane is injected into the GC system. A nonpolar column (e.g., DB-5ms, HP-5ms) is typically used, where compounds are separated primarily based on their boiling points. A temperature program, which gradually increases the column temperature, is employed to elute compounds over a wide range of molecular weights, ensuring that the high-molecular-weight this compound derivative is eluted as a sharp peak in a reasonable time.

Identification & Quantification: The mass spectrometer, operating in Electron Ionization (EI) mode, fragments the eluting molecules in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical fingerprint. For the TMS derivative of this compound, the most significant fragmentation is the alpha-cleavage on either side of the carbon bearing the silyloxy group. This cleavage yields characteristic ions that are diagnostic for identifying the position of the original hydroxyl group. The molecular ion (M⁺) is often weak or absent, but the fragment ions are highly informative. Quantification is achieved by integrating the area of the characteristic ion peak and comparing it to a calibration curve generated from authentic standards.

Table 2: Diagnostic GC-MS (EI, 70 eV) Ions for 8-(trimethylsilyloxy)henicosane

m/z (Mass/Charge)Ion StructureFragmentation OriginSignificance
187[CH(C₇H₁₅)(OSi(CH₃)₃)]⁺Alpha-cleavage, loss of C₁₃H₂₇ radicalPrimary diagnostic ion indicating the hydroxyl group was at C-8 (C₇H₁₅ side).
313[CH(C₁₃H₂₇)(OSi(CH₃)₃)]⁺Alpha-cleavage, loss of C₇H₁₅ radicalConfirmatory diagnostic ion indicating the hydroxyl group was at C-8 (C₁₃H₂₇ side).
371[M - CH₃]⁺Loss of a methyl group from the TMS moietyHelps confirm the presence of the TMS group.
M⁺ (386)[C₂₄H₅₂OSi]⁺Molecular IonOften very low abundance or absent in EI spectra of long-chain silyl (B83357) ethers.

Since the C-8 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers: (R)-henicosan-8-ol and (S)-henicosan-8-ol. While standard GC and HPLC methods cannot distinguish between these stereoisomers, chiral HPLC is specifically designed for this purpose.

This technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral molecule that is immobilized on a silica (B1680970) support. As the racemic mixture of this compound enantiomers passes through the column, they form transient diastereomeric complexes with the CSP. Due to steric and electronic differences, one enantiomer will interact more strongly (or for a longer duration) with the CSP than the other. This differential interaction leads to different retention times, allowing for their separation into two distinct peaks.

For long-chain alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The mobile phase is typically a nonpolar solvent mixture, such as hexane and isopropanol, run in isocratic mode. Detection can be achieved using a Refractive Index Detector (RID) or by converting the alcohol to a UV-active derivative (e.g., a benzoate (B1203000) ester) for analysis with a UV detector.

Table 3: Hypothetical Chiral HPLC Separation of this compound Enantiomers

ParameterValue / Condition
ColumnChiralpak AD-H (Amylose derivative)
Mobile Phasen-Hexane / 2-Propanol (98:2, v/v)
Flow Rate0.5 mL/min
DetectionRefractive Index (RI)
Retention Time (t_R) for (R)-enantiomer15.4 min (Hypothetical)
Retention Time (t_R) for (S)-enantiomer17.1 min (Hypothetical)
Separation Factor (α)1.11 (t_R(S) / t_R(R))

Spectroscopic Characterization and Structural Elucidation

For unequivocal structural confirmation, especially in cases of novel isolation or chemical synthesis, a combination of spectroscopic methods is required. These techniques provide complementary information to build a complete structural picture of this compound.

Mass Spectrometry (MS): Beyond its use as a GC detector, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition. For this compound (C₂₁H₄₄O), the expected exact mass would be used to confirm the molecular formula with high confidence (e.g., within 5 ppm error), ruling out other possible formulas.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. Sharp, intense peaks between 2850-2960 cm⁻¹ correspond to the C-H stretching of the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

¹H NMR: The proton spectrum provides information on the chemical environment of all hydrogen atoms. Key signals include a distinct multiplet around 3.6 ppm corresponding to the single proton attached to the hydroxyl-bearing carbon (H-8). The two terminal methyl groups (at C-1 and C-21) appear as triplets around 0.9 ppm. The vast majority of the spectrum is a large, complex multiplet between 1.2-1.6 ppm, representing the 36 protons of the numerous methylene (B1212753) (CH₂) groups in the alkyl chains.

¹³C NMR: The carbon spectrum shows a distinct signal for each unique carbon atom. The most downfield signal (excluding solvent) is for the carbon atom bonded to the hydroxyl group (C-8), typically appearing around 72 ppm. The carbons adjacent to it (C-7 and C-9) appear around 37-38 ppm. The two terminal methyl carbons are observed upfield around 14 ppm, while the remaining methylene carbons produce a cluster of signals between 22-32 ppm.

Table 4: Summary of Spectroscopic Data for this compound (C₂₁H₄₄O)

TechniqueExpected ObservationStructural Information Confirmed
IR SpectroscopyBroad ~3350 cm⁻¹ Sharp ~2920, 2850 cm⁻¹Presence of O-H group (alcohol) Presence of C-H bonds (alkane chain)
¹H NMR~3.6 ppm (m, 1H, H-8) ~1.2-1.6 ppm (m, 36H, CH₂) ~0.9 ppm (t, 6H, 2 x CH₃)Proton on alcohol-bearing carbon Long aliphatic chains Two terminal methyl groups
¹³C NMR~72 ppm (C-8) ~38 ppm (C-7, C-9) ~22-32 ppm (other CH₂) ~14 ppm (C-1, C-21)Position of the alcohol group (C-8) Carbons adjacent to the alcohol Aliphatic chain carbons Terminal methyl carbons
HRMSm/z for [M+H]⁺ = 313.3465 (calc. 313.3470 for C₂₁H₄₅O⁺)Confirms elemental composition C₂₁H₄₄O

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. While specific experimental data for this compound is not widely available, the expected spectral features can be reliably predicted based on established principles and data from analogous long-chain secondary alcohols. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of hydrogen atoms in the molecule. The most characteristic signal would be for the proton attached to the carbon bearing the hydroxyl group (H-8). This methine proton would appear as a multiplet around 3.6-3.8 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. libretexts.org The hydroxyl proton (-OH) itself would appear as a broad singlet, the chemical shift of which is variable and concentration-dependent, typically between 1 and 5 ppm. The protons of the two methylene groups adjacent to the carbinol carbon (C-7 and C-9) would be observed as multiplets around 1.4-1.6 ppm. The bulk of the overlapping methylene protons in the long alkyl chains would form a large, complex signal centered around 1.2-1.4 ppm. The terminal methyl protons (at C-1 and C-21) would appear as a triplet at approximately 0.88 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atom attached to the hydroxyl group (C-8) would be the most downfield of the sp³ hybridized carbons, with a predicted chemical shift in the range of 68-72 ppm. rsc.orgudel.edu The carbons adjacent to C-8 (C-7 and C-9) would appear around 39-40 ppm. The numerous methylene carbons of the long alkyl chains would produce a cluster of signals between 22 and 32 ppm. The terminal methyl carbons (C-1 and C-21) would be the most upfield, appearing around 14 ppm. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. libretexts.org

Predicted NMR Data for this compound

Atom Position Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) ¹H Multiplicity
CH ₃- (C1, C21) ~0.88 ~14.1 Triplet
-(CH ₂)_n- (bulk) ~1.2-1.4 ~22-32 Multiplet
-CH ₂-CH(OH)- (C7, C9) ~1.4-1.6 ~39-40 Multiplet
-CH (OH)- (C8) ~3.6-3.8 ~68-72 Multiplet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org For this compound, the IR spectrum is characterized by the vibrations of its hydroxyl (-OH) and alkyl (C-H) groups. The most prominent feature is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. mdpi.com The broadness of this peak is due to hydrogen bonding between alcohol molecules. Another key feature is the C-O stretching vibration, which for a secondary alcohol like this compound, would be expected in the 1100-1125 cm⁻¹ region. The aliphatic nature of the molecule is confirmed by the presence of strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). ebi.ac.uk The specific IR data for the isomeric Henicosan-11-ol shows these characteristic peaks. nih.gov

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 2960 Strong
C-H Bend (Scissoring) ~1465 Medium
C-H Bend (Methyl Rock) ~1375 Medium

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. innovareacademics.in In electron ionization (EI) mass spectrometry, this compound (molecular weight: 312.58 g/mol ) would first form a molecular ion (M⁺•) at an m/z of 312. However, for long-chain alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation. libretexts.org

The most characteristic fragmentation pathway for secondary alcohols is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can occur on either side of C-8.

Cleavage between C-7 and C-8 would result in the loss of a C₁₃H₂₇• radical, leading to a fragment ion [CH₃(CH₂)₆CH=OH]⁺ with an m/z of 131 .

Cleavage between C-8 and C-9 would result in the loss of a C₇H₁₅• radical, leading to a fragment ion [CH₃(CH₂)₁₂CH=OH]⁺ with an m/z of 213 .

These two alpha-cleavage fragments are expected to be significant peaks in the mass spectrum. Another common fragmentation is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, which would produce a peak at m/z 294 (M-18). Further fragmentation of the long alkyl chains would produce a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups), with prominent peaks at m/z 43, 57, 71, etc. libretexts.org The mass spectrum of the similar isomer, Henicosan-11-ol, shows a base peak at m/z 43 and significant fragments resulting from alpha-cleavage. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
312 [C₂₁H₄₄O]⁺• Molecular Ion (M⁺•)
294 [C₂₁H₄₂]⁺• Loss of H₂O from M⁺•
213 [C₁₄H₂₉O]⁺ α-cleavage (loss of C₇H₁₅•)
131 [C₈H₁₇O]⁺ α-cleavage (loss of C₁₃H₂₇•)

Quantitative Analytical Approaches and Method Validation

The quantification of this compound in various matrices, such as industrial products or environmental samples, requires the development and validation of robust analytical methods. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common and highly effective technique for the analysis of long-chain alcohols. innovareacademics.inresearchgate.net High-Performance Liquid Chromatography (HPLC) with a detector like a Refractive Index Detector (RID) can also be employed. sci-hub.se

For GC analysis, derivatization is often performed to improve the thermal stability and chromatographic behavior of the alcohol. gerli.com A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether. gerli.com

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. cleaninginstitute.org The validation process involves evaluating several key performance characteristics according to established guidelines.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the coefficient of determination (r²) of the resulting calibration curve, which should ideally be ≥0.99.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In GC-MS, this is demonstrated by the unique retention time and mass spectrum of the analyte. rsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate, pH of mobile phase in HPLC). This provides an indication of its reliability during normal usage.

Summary of Method Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Linearity Demonstrate a proportional response to concentration. Coefficient of Determination (r²) ≥ 0.99
Accuracy Measure of exactness. Recovery within 80-120% of the true value.
Precision Measure of repeatability. Relative Standard Deviation (RSD) ≤ 15% (lower for assay)
LOD Lowest detectable concentration. Signal-to-Noise Ratio ≥ 3
LOQ Lowest quantifiable concentration. Signal-to-Noise Ratio ≥ 10
Specificity Differentiate analyte from interferences. No interference at the analyte's retention time.

| Robustness | Resistance to small method variations. | RSD of results should remain within acceptable limits. |

Metabolic Pathways and Biochemical Roles of Long Chain Alcohols in Biological Systems

Intermediary Metabolism of Fatty Alcohols

The intermediary metabolism of fatty alcohols is characterized by their synthesis from and conversion back to fatty acids, a pathway often referred to as the "fatty alcohol cycle". nih.gov This cycle allows cells to dynamically manage their pools of these molecules for various biosynthetic and catabolic needs. The synthesis of fatty alcohols begins with the reduction of fatty acyl-CoA, an activated form of a fatty acid. This reduction is typically catalyzed by a fatty acyl-CoA reductase (FAR) and proceeds through a fatty aldehyde intermediate. nih.govnih.gov Conversely, fatty alcohols can be oxidized back to fatty acids, a process that also involves a fatty aldehyde intermediate. nih.gov This bidirectional conversion underscores the role of fatty alcohols as key metabolic intermediates.

Very long-chain fatty alcohols (VLCFAs) and their corresponding acids, with which they are interconvertible, have been shown to exert regulatory effects on lipid metabolism. ebm-journal.org Studies have reported that dietary supplementation with a mixture of C24-C34 alcohols, can lead to a significant reduction in low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. ebm-journal.orgresearchgate.net The exact mechanism is thought to involve the regulation of cholesterol synthesis and an increase in LDL uptake and metabolism. ebm-journal.org Furthermore, due to their amphipathic nature, free long-chain alcohols can insert into cellular membranes, potentially altering the lipid bilayer's order and fluidity, which can influence membrane protein function and signaling pathways. taylorandfrancis.com

The metabolism of fatty alcohols is directly linked to the pathways of fatty acid synthesis and oxidation. Fatty acid synthesis produces fatty acyl-CoAs, which are the primary substrates for the synthesis of fatty alcohols. nih.govnih.gov The reduction of these acyl-CoAs to alcohols effectively diverts them from other metabolic fates, such as incorporation into triglycerides or phospholipids (B1166683).

Conversely, when fatty alcohols are oxidized back to fatty acids, these resulting fatty acids can be activated to fatty acyl-CoAs and subsequently enter the β-oxidation pathway for energy production. nih.govwikipedia.org In some organisms, this oxidation is a critical step in utilizing alkanes as a food source, where the alkane is first hydroxylated to an alcohol, then oxidized to an acid, and finally degraded via β-oxidation. wikipedia.org This metabolic link positions the fatty alcohol pool as a dynamic reservoir that can be influenced by the cell's energy status and biosynthetic requirements.

Enzymatic Conversions and Intermediates

The conversion of fatty alcohols involves specific enzymes and key intermediates that ensure the controlled flow of metabolites. The central intermediate in both the synthesis and degradation of fatty alcohols is a long-chain fatty aldehyde. tandfonline.com The synthesis from a fatty acyl-CoA to a fatty alcohol is a two-step reduction, often catalyzed by a single enzyme or enzyme complex, fatty acyl-CoA reductase (FAR), using NADPH as a reductant. labinsights.nlnih.gov While the aldehyde is an intermediate, it is often not released as a free molecule during this synthetic process. labinsights.nlnih.gov

Enzyme ClassAbbreviationFunctionPathway
Fatty Acyl-CoA ReductaseFARReduces fatty acyl-CoA to a fatty alcohol via a fatty aldehyde intermediate. nih.govlabinsights.nlBiosynthesis
Fatty Alcohol:NAD+ OxidoreductaseFAOA complex that oxidizes fatty alcohols to fatty acids. nih.govCatabolism
Fatty Aldehyde DehydrogenaseFALDHCatalyzes the oxidation of a fatty aldehyde to a fatty acid. mhmedical.comCatabolism
Wax Synthase / Acyl-CoA:Diacylglycerol AcyltransferaseWS/DGATCatalyzes the esterification of a fatty alcohol and a fatty acyl-CoA to form a wax ester. labinsights.nlBiosynthesis
Alkylglycerone Phosphate (B84403) SynthaseAGPSExchanges the acyl group of 1-acyl-DHAP for a fatty alcohol to form an ether bond. researchgate.netoup.comBiosynthesis

The oxidation of fatty alcohols to fatty acids is a two-step process. The first, rate-limiting step is the oxidation of the alcohol to a fatty aldehyde. nih.gov The subsequent oxidation of this aldehyde to a carboxylic acid is catalyzed by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2. nih.govmhmedical.com FALDH is an NAD+-dependent enzyme with broad substrate specificity, capable of oxidizing a variety of aliphatic aldehydes with chain lengths ranging from 6 to 24 carbons. nih.govmhmedical.com

FALDH is a critical component of the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex, which carries out the sequential conversion of fatty alcohol to fatty acid. nih.govnih.gov The importance of FALDH is highlighted by the genetic disorder Sjögren-Larsson syndrome (SLS), which is caused by a deficiency in this enzyme. In SLS patients, the impaired oxidation of fatty aldehydes leads to the accumulation of both fatty aldehydes and fatty alcohols in tissues like the skin and brain, demonstrating the essential role of FALDH in lipid metabolism. nih.govmhmedical.comresearchgate.net

A primary anabolic fate for fatty alcohols is their incorporation into two major classes of lipids: wax esters and ether glycerolipids. nih.gov This represents a key function of fatty alcohol intermediary metabolism.

Wax Esters: These are neutral lipids formed by the esterification of a long-chain fatty alcohol with a long-chain fatty acid. taylorandfrancis.comlibretexts.org The reaction is catalyzed by an enzyme known as wax synthase, which utilizes a fatty acyl-CoA as the activated fatty acid donor. labinsights.nlocl-journal.org Wax esters serve various functions in nature, including as energy stores in some marine organisms and as protective, water-repellent coatings on the surfaces of plants and the skin and feathers of animals. libretexts.org

Ether Glycerolipids: These are a class of phospholipids where the substituent at the sn-1 position of the glycerol (B35011) backbone is attached via an ether linkage, in contrast to the more common ester linkage. Long-chain fatty alcohols are the direct precursors for this alkyl group. researchgate.net The biosynthesis begins in the peroxisome, where the enzyme alkylglycerone phosphate synthase (AGPS) catalyzes the replacement of an acyl group on 1-acyl-dihydroxyacetone phosphate (DHAP) with a fatty alcohol, forming 1-alkyl-DHAP. researchgate.netoup.com This molecule is the foundational precursor for all ether lipids, including plasmalogens, which are vital components of cell membranes, particularly in the nervous system and heart. researchgate.net


Environmental Fate and Degradation of Henicosan 8 Ol and Long Chain Alcohols

Biodegradation Pathways in Natural Environments

Long-chain alcohols are generally considered to be readily biodegradable in the environment. nih.govepa.govepa.gov The rate and pathway of degradation are influenced by the compound's structure, such as chain length and branching, and the presence of suitable microbial communities.

The primary mechanism for the environmental breakdown of long-chain alcohols is microbial degradation. rsc.orgrsc.org A diverse range of bacteria and fungi possess the enzymatic machinery to utilize these compounds as carbon and energy sources. The process typically begins with the oxidation of the alcohol to an aldehyde, followed by further oxidation to a fatty acid. mdpi.comwikipedia.org

The most common pathway for the degradation of primary long-chain alcohols is terminal oxidation. mdpi.comnih.gov This process involves a series of enzymatic steps:

Oxidation to Aldehyde: An alcohol dehydrogenase (ADH) enzyme converts the primary alcohol into its corresponding aldehyde. nih.govnih.gov

Oxidation to Fatty Acid: An aldehyde dehydrogenase (ALDH) then oxidizes the aldehyde to a carboxylic acid (fatty acid). nih.gov

β-Oxidation: The resulting fatty acid enters the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA units. rsc.orgmdpi.com These units can then be channeled into the citric acid cycle for energy production or used as building blocks for new biomass. mdpi.com

Key enzymes, such as alkane hydroxylases and cytochrome P450 monooxygenases, are responsible for the initial oxidation of n-alkanes to primary alcohols, which then enter this degradation pathway. mdpi.comnih.gov For a secondary alcohol like Henicosan-8-ol, the degradation would likely be initiated by a sub-terminal oxidation pathway, converting the secondary alcohol to a ketone and then to an ester, which is hydrolyzed to yield a fatty acid and an alcohol for further metabolism. mdpi.comresearchgate.net

Several bacterial genera are known for their ability to degrade long-chain alkanes and alcohols, including Pseudomonas, Acinetobacter, Geobacillus, and Bacillus. mdpi.comnih.govasm.org For instance, Geobacillus thermodenitrificans utilizes a terminal oxidation pathway to convert long-chain n-alkanes (C15 to C36) into primary alcohols, which are subsequently degraded. nih.gov

Table 1: Key Enzymes in Microbial Degradation of Long-Chain Alcohols
Enzyme ClassFunctionSubstrateProductRelevant Pathway
Alkane Hydroxylase / MonooxygenaseInitial oxidation of alkanesLong-chain n-alkanePrimary alcoholTerminal Oxidation nih.govnih.gov
Alcohol Dehydrogenase (ADH)Oxidation of alcoholsPrimary alcoholAldehydeTerminal Oxidation mdpi.comnih.gov
Aldehyde Dehydrogenase (ALDH)Oxidation of aldehydesAldehydeFatty AcidTerminal Oxidation nih.gov
Acyl-CoA SynthetaseActivation of fatty acidsFatty AcidAcyl-CoAβ-Oxidation rsc.org

In natural ecosystems, there is a dynamic balance between the synthesis and degradation of long-chain alcohols. These compounds are naturally produced by a wide variety of organisms, including plants, insects, and microbes, where they serve functions as components of waxes, pheromones, and storage lipids. frontiersin.org For example, fatty alcohols are key components of insect pheromones and are also produced by engineered microbes for potential use as biofuels or specialty chemicals. frontiersin.orgnih.govrsc.org

Environmental Transport and Distribution

The movement and partitioning of this compound and other long-chain alcohols in the environment are primarily dictated by their physicochemical properties, especially their low water solubility and high hydrophobicity.

Long-chain alcohols exhibit low water solubility, which decreases further as the carbon chain length increases. researchgate.netreddit.com For compounds with more than 12 carbons, solubility becomes a limiting factor for their concentration in the aqueous phase. nih.govepa.gov This hydrophobicity means that in aquatic and terrestrial environments, these compounds tend to partition out of the water and adsorb to organic matter in soil and sediment. nih.govepa.gov

The interaction with soil is strong for longer-chain alcohols. epa.gov They possess a high potential for adsorption to soil particles, which can limit their mobility and bioavailability. nih.govepa.gov However, this same adsorption can also make them more accessible to soil-dwelling microorganisms that carry out biodegradation. The hydroxyl group provides a degree of polarity, but this effect diminishes as the non-polar hydrocarbon chain lengthens. epa.govreddit.com Water molecules can form hydrogen bonds simultaneously with the surface of clay minerals and the hydroxyl group of the alcohols, creating "water bridges" that can enhance the retention of both the alcohol and moisture in the soil. technologynetworks.comnih.gov

Table 2: Physicochemical Properties Influencing Environmental Distribution of Long-Chain Alcohols
PropertyTrend with Increasing Chain LengthEnvironmental Implication
Water SolubilityDecreasesLow concentration in water; partitioning to other phases. researchgate.netreddit.com
Hydrophobicity (log Kow)IncreasesStrong tendency to adsorb to soil, sediment, and organic matter. nih.gov
Vapor PressureDecreasesReduced potential for volatilization from soil and water surfaces. researchgate.net
Mobility in SoilDecreasesLow potential for leaching into groundwater. epa.gov

While long-chain alcohols themselves have low vapor pressure, limiting their direct volatilization, atmospheric transport can still be a distribution pathway for related compounds and those adsorbed to particulate matter. researchgate.net Studies on other persistent and semi-volatile organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), provide insight into the potential atmospheric behavior of long-chain compounds.

Long-range atmospheric transport (LRAT) can carry pollutants to remote regions, including high-altitude areas like the Tibetan Plateau. mdpi.comnih.gov Seasonal variations significantly influence the atmospheric concentrations and deposition of these compounds. copernicus.orgnih.gov Typically, concentrations of semi-volatile organic compounds are higher in the atmosphere during warmer summer months due to increased volatilization from surfaces. researchgate.net Conversely, winter often sees higher deposition rates and concentrations in soil and water due to lower temperatures, which favor condensation and reduce degradation rates. nih.govresearchgate.net For instance, atmospheric PAH concentrations in some regions are 2-3 times higher in winter than in summer, a result of enhanced emissions and favorable transport and deposition conditions. nih.gov This pattern suggests that any long-chain alcohols that become airborne, perhaps attached to aerosols, would likely exhibit similar seasonal deposition behavior. researchgate.net

Modeling Environmental Behavior

Due to the complexity and cost of extensive environmental testing for every chemical, predictive models are crucial tools for assessing the environmental fate of long-chain alcohols. Quantitative Structure-Activity Relationship ((Q)SAR) models are frequently used to estimate the physicochemical properties, environmental distribution, and potential toxicity of these compounds. nih.govepa.gov

These models use the molecular structure of a chemical to predict its properties and behavior. For the homologous series of long-chain alcohols, properties like water solubility, partition coefficients (Kow), and ecotoxicity follow predictable trends that are amenable to (Q)SAR modeling. nih.govepa.gov For example, models can estimate how a compound will partition between water, soil, and air, providing a picture of its likely environmental distribution. Models have also been developed to predict the ecotoxicity of multi-component mixtures of long-chain alcohols, which is important since commercial products often contain a range of chain lengths. nih.govepa.gov These modeling approaches are essential for filling data gaps and conducting risk assessments for compounds across the long-chain alcohol category. epa.govnih.gov

Future Research Directions and Emerging Applications

Advancements in Stereoselective Synthesis for Isomer Specificity

The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, can dramatically influence its biological activity. For chiral molecules like Henicosan-8-ol, which possesses a stereocenter at the C-8 position, the ability to selectively synthesize a specific isomer is of paramount importance. Current research in organic synthesis is heavily focused on developing highly stereoselective methods for producing chiral molecules. encyclopedia.pubresearchgate.net

A key strategy in this area is the use of metal/lipase (B570770) co-catalyzed dynamic kinetic resolution (DKR). encyclopedia.pubmdpi.com This method allows for the conversion of a racemic mixture of a chiral alcohol into a single enantiomer of a corresponding ester with high conversion rates. encyclopedia.pub Recent advancements have seen the development of new homogeneous and heterogeneous metal catalysts, including those based on iron (Fe) and vanadium (V), which contribute to making the DKR process more sustainable and applicable to a wider range of substrates. encyclopedia.pub Future research will likely focus on tailoring these catalytic systems to long-chain secondary alcohols like this compound, aiming to achieve near-perfect enantioselectivity. The development of enantioselective methods for tertiary alcohols remains a significant challenge, suggesting that the focus for secondary alcohols will continue to be on refining existing techniques. encyclopedia.pubmdpi.com

Another promising avenue is the application of the borrowing hydrogen (BH) strategy for the synthesis of higher alcohols. rsc.org This approach facilitates the use of abundant and readily available alcohols to create more complex linear or branched long-chain alcohols. rsc.org The selective synthesis of a desired cross-coupled product is a significant challenge that relies on the development of highly specific transition metal catalysts. rsc.org Future work in this area will undoubtedly involve the design of novel ligands for these catalysts to precisely control the alkylation process and enable the targeted synthesis of specific isomers of long-chain secondary alcohols. rsc.org

Elucidation of Novel Biosynthetic Pathways in Diverse Organisms

While the precise biosynthetic pathway of this compound is not yet fully elucidated, research into the formation of similar long-chain alcohols in various organisms offers valuable insights. In many organisms, the biosynthesis of long-chain alkanes has long been thought to proceed through the decarbonylation of fatty aldehydes. nih.govscispace.com This pathway typically involves the elongation of a fatty acid, its reduction to an aldehyde, and the subsequent removal of a carbonyl group to yield an alkane. nih.govscispace.com

However, recent studies have uncovered alternative pathways. For instance, research on the bacterium Vibrio furnissii M1 has revealed a novel pathway for the synthesis of long-chain alkanes that proceeds via a 1-alcohol intermediate. nih.govscispace.com This discovery challenges the long-held belief that decarbonylation is the sole route for alkane production and suggests that the reduction of alcohols to alkanes may be a more common mechanism than previously thought. nih.govscispace.com Future research will likely focus on identifying and characterizing the enzymes involved in these alternative pathways. The use of stable isotopes like ¹³C, ²H, ¹⁵N, and ¹⁸O, coupled with advanced analytical techniques like NMR and mass spectrometry, will be instrumental in tracing the metabolic fate of precursors and elucidating the intricate steps of these biosynthetic routes. rsc.org

Furthermore, the advent of genome sequencing and genetic engineering has revolutionized the study of biosynthetic pathways. rsc.org By identifying and manipulating the genes responsible for producing specific enzymes, researchers can unravel the complete biosynthetic sequence and even engineer organisms to produce novel or modified compounds. rsc.org This approach holds immense potential for understanding the biosynthesis of this compound and other long-chain alcohols in various organisms, from bacteria to insects and plants.

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of long-chain alcohols like this compound, which often occur in complex biological matrices at trace levels, present a significant analytical challenge. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) has traditionally been the workhorse for analyzing such compounds. mdpi.comtandfonline.com However, standard GC-MS has limitations, particularly in detecting very long-chain compounds (beyond C40) due to the high boiling points of these molecules. mdpi.com

To overcome these limitations, researchers are developing and applying more advanced analytical techniques. Silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) has emerged as a powerful tool for detecting a broader range of analytes, including very long-chain cuticular hydrocarbons up to C58 in insects. mdpi.com This technique demonstrates that a significant portion of the chemical profile of an organism may be overlooked when relying solely on standard GC-MS. mdpi.com

Another significant advancement is the use of liquid chromatography-mass spectrometry (LC-MS), particularly for non-volatile compounds. tandfonline.com The development of various ionization sources and mass analyzers for LC-MS provides unique capabilities for identifying and quantifying trace levels of compounds. tandfonline.com Furthermore, combining derivatization reactions with techniques like electrospray ionization-ion mobility-mass spectrometry (ESI-IM-MS) can significantly increase the sensitivity of detection for fatty alcohols, aldehydes, and sterols. acs.org This approach allows for the simultaneous analysis of multiple analyte classes in a short time without compromising accuracy. acs.org Future research in this area will likely focus on the continued development and refinement of these high-sensitivity techniques and their application to the comprehensive analysis of long-chain alcohols in diverse biological and environmental samples.

Exploration of Specific Ecological Roles and Chemical Ecology Interactions

Long-chain alcohols are known to play crucial roles in chemical communication and desiccation prevention in various organisms, particularly insects. mdpi.com While specific ecological roles for this compound have not been extensively documented, its presence in certain species suggests it may function as a semiochemical, a signaling chemical used in communication. For instance, Henicosan-1-ol has been identified in the uropygial gland secretions and on the feathers of some bird species, hinting at its potential role in chemical signaling. oup.com

Future research in chemical ecology will aim to uncover the specific functions of this compound and other long-chain alcohols. This will involve detailed behavioral assays to determine if these compounds act as pheromones (intraspecific communication) or allomones/kairomones (interspecific communication). The identification of n-Henicosane as a component of mosquito attractants underscores the potential for related long-chain compounds to influence insect behavior. google.com

Investigating the distribution and abundance of this compound across different species and within various tissues will provide further clues to its ecological significance. Understanding the interplay between these chemical signals and the environment is a key focus of chemical ecology.

Investigation of Long-Chain Alcohol Derivatives in Sustainable Chemistry

Long-chain alcohols and their derivatives are valuable compounds with a wide range of industrial applications, including their use in surfactants, lubricants, plasticizers, and personal care products. mpg.de The drive towards a more sustainable chemical industry has spurred research into greener methods for producing and utilizing these molecules. acs.orgupc.edu

One promising area is the use of biocatalysis. Enzymes, such as alcohol oxidases from fungi, are being investigated for the conversion of long-chain alcohols into valuable aldehydes and carboxylic acids. acs.orgupc.edu These biocatalytic processes offer a more environmentally friendly alternative to traditional chemical oxidation methods. acs.orgupc.edu

Another key development is the use of methanol (B129727) as a renewable feedstock for the production of long-chain alcohols. mpg.de Researchers have developed innovative tandem catalytic systems that can convert methanol and olefins into long-chain alcohols. mpg.de This process, which utilizes specialized manganese and rhodium catalysts, represents a significant step towards a circular economy where CO₂ can be used as a raw material for chemical production. mpg.de

Furthermore, long-chain fatty acid derivatives are being explored as starting materials for the synthesis of α,ω-bifunctionalized molecules. uantwerpen.be These molecules, which have reactive groups at both ends of a long carbon chain, are valuable building blocks for polymers and other advanced materials. Research in this area is focused on developing sustainable methods, such as hydroboration-isomerization, to transform these renewable feedstocks into high-value chemical products. uantwerpen.be The investigation of long-chain alcohol derivatives in sustainable chemistry is a rapidly evolving field with the potential to significantly reduce the environmental impact of the chemical industry.

Q & A

Q. How should supplementary materials be organized to support this compound research claims?

  • Methodological Answer : Label files with unambiguous identifiers (e.g., “SI_Figure_S1_NMR_Henicosan8ol”). Provide metadata for datasets (instrument settings, software versions) and cite supplementary figures/tables in the main text. For computational studies, share input files (e.g., .mol, .cif) and scripts in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.